molecular formula C18H23N3O2S B2665681 N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-56-5

N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2665681
CAS No.: 869346-56-5
M. Wt: 345.46
InChI Key: XIOWXCKGHCNBGW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a methoxyphenyl group, and an imidazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-methoxybenzylamine with glyoxal in the presence of ammonium acetate.

    Thioether formation: The imidazole derivative is then reacted with a suitable thiol, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The thioether linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-methoxyphenyl)-4-quinolinamine
  • N-cyclopentyl-2-(4-methoxyphenyl)-acetamide

Uniqueness

N-cyclopentyl-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of the imidazole ring and the thioether linkage, which are not commonly found together in similar compounds

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-23-16-8-6-14(7-9-16)12-21-11-10-19-18(21)24-13-17(22)20-15-4-2-3-5-15/h6-11,15H,2-5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOWXCKGHCNBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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